
Tertiapin-Q: A Comprehensive Technical Guide
to its Structure, Function, and Experimental

Application

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: tertiapin-Q

Cat. No.: B1139123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tertiapin-Q (TPN-Q) is a synthetic analogue of tertiapin, a 21-amino acid peptide toxin

originally isolated from the venom of the European honey bee (Apis mellifera).[1] Tertiapin-Q
was developed to overcome the oxidative instability of the native peptide by substituting the

methionine residue at position 13 with a glutamine.[2] This modification enhances its stability

and makes it a more reliable tool for research, without altering its biological activity.[2] TPN-Q is

a potent blocker of specific subtypes of inwardly rectifying potassium (Kir) channels and large-

conductance calcium-activated potassium (BK) channels.[1][3] Its high affinity and selectivity

for these channels have made it an invaluable pharmacological tool for elucidating their

physiological roles and as a potential therapeutic agent.[4] This guide provides an in-depth

overview of the structure, function, and experimental methodologies associated with tertiapin-
Q.

Structure of Tertiapin-Q
Tertiapin-Q is a 21-amino acid peptide with a molecular weight of approximately 2452 Da.[1]

Its primary structure is characterized by the amino acid sequence: Ala-Leu-Cys-Asn-Cys-Asn-

Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys.[1] The peptide's three-

dimensional structure is stabilized by two disulfide bridges (Cys3-Cys14 and Cys5-Cys18).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1139123?utm_src=pdf-interest
https://www.benchchem.com/product/b1139123?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2229482/
https://www.benchchem.com/product/b1139123?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15947038/
https://pubmed.ncbi.nlm.nih.gov/15947038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2229482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7524040/
https://www.tocris.com/products/tertiapin-q_1316
https://www.benchchem.com/product/b1139123?utm_src=pdf-body
https://www.benchchem.com/product/b1139123?utm_src=pdf-body
https://www.benchchem.com/product/b1139123?utm_src=pdf-body
https://www.benchchem.com/product/b1139123?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2229482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2229482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2229482/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structurally, TPN-Q consists of a C-terminal α-helix and an N-terminal extended region.[5] It is

this C-terminal α-helix that is crucial for its interaction with and blockade of potassium

channels.[5]

Property Value

Amino Acid Sequence
Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-

His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys

Molecular Weight ~2452 Da

Disulfide Bridges Cys3-Cys14, Cys5-Cys18

Function and Mechanism of Action
Tertiapin-Q is a potent and selective blocker of a specific subset of potassium channels,

playing a crucial role in modulating cellular excitability. Its primary targets are inwardly rectifying

potassium (Kir) channels and large-conductance Ca2+-activated potassium (BK) channels.[1]

[3]

Inwardly Rectifying Potassium (Kir) Channels
TPN-Q exhibits high affinity for the Kir1.1 (ROMK1) and Kir3.x (GIRK) subfamilies of inwardly

rectifying potassium channels.[1] These channels are pivotal in maintaining the resting

membrane potential and controlling cellular excitability in various tissues, including the heart,

brain, and kidneys.[2] The mechanism of blockade involves the C-terminal α-helix of TPN-Q

physically occluding the external pore of the Kir channel, thereby preventing the influx of

potassium ions.[6] The interaction is a bimolecular one, with a stoichiometry of one TPN-Q

molecule per channel.[5]

Large-Conductance Ca2+-activated Potassium (BK)
Channels
In addition to Kir channels, tertiapin-Q also blocks BK channels in a voltage-, concentration-,

and use-dependent manner.[2][3] BK channels are involved in the repolarization phase of the

action potential and the afterhyperpolarization, thus regulating neuronal firing patterns.[2] The

blockade of BK channels by TPN-Q leads to a prolongation of the action potential duration.[3]
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Signaling Pathway of GIRK Channel Modulation
G-protein-coupled inwardly rectifying potassium (GIRK) channels are key effectors of inhibitory

neurotransmission. Their activation is initiated by the binding of neurotransmitters (e.g.,

acetylcholine, GABA, dopamine, opioids, serotonin) to their respective G-protein-coupled

receptors (GPCRs).[4] This leads to the dissociation of the heterotrimeric G-protein into Gα-

GTP and Gβγ subunits.[7] The Gβγ dimer then directly binds to the GIRK channel, causing it to

open and allow K+ efflux, which hyperpolarizes the cell membrane and reduces excitability.[7]

Extracellular Space Cell Membrane

Intracellular Space

Neurotransmitter
(e.g., ACh, GABA) GPCRBinds

Gαβγ
(Inactive)

Activates

GIRK Channel
(Closed)

GIRK Channel
(Open)Opens

K+

Gβγ + Gα-GTP
(Active)

Dissociates

Gβγ binds

Hyperpolarization
(Inhibition of Excitability)

Click to download full resolution via product page

Caption: GIRK channel activation by GPCR signaling.

Mechanism of Tertiapin-Q Blockade of Kir Channels
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The blockade of Kir channels by tertiapin-Q is a direct physical occlusion of the ion conduction

pathway. The positively charged residues on the C-terminal α-helix of TPN-Q are thought to

interact with negatively charged residues in the outer vestibule of the Kir channel pore,

effectively plugging it.
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Caption: Mechanism of Kir channel blockade by Tertiapin-Q.

Quantitative Data
The following table summarizes the binding affinities and inhibitory concentrations of tertiapin-
Q for its primary targets.
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Target Channel Parameter Value (nM) Reference(s)

Kir1.1 (ROMK1) Ki 1.3 [1][3]

Kir1.1 (ROMK1) Kd ~2 [2][8]

Kir3.1/3.4 (GIRK1/4) Ki 13.3 [1][3]

Kir3.1/3.4 (GIRK1/4) Kd ~8 [2][8]

Kir3.1/3.2

(GIRK1/GIRK2)
Kd ~270 [8]

BK Channel IC50 5.8 [2]

Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus
Oocytes
This protocol is adapted from methodologies used to study the effects of tertiapin-Q on Kir

channels expressed in Xenopus oocytes.[3][7]

a. Oocyte Preparation and cRNA Injection:

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

Prepare cRNA for the desired Kir channel subunits (e.g., Kir3.1 and Kir3.2) by in vitro

transcription.

Inject approximately 50 nl of cRNA solution into each oocyte.

Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for channel

expression.

b. Solutions:

ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.5

with NaOH.
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High Potassium Recording Solution (in mM): 98 KCl, 1 MgCl2, 5 HEPES, pH adjusted to 7.4

with KOH.

Electrode Filling Solution: 3 M KCl.

c. Electrophysiological Recording:

Place an oocyte in the recording chamber and perfuse with the high potassium recording

solution.

Impale the oocyte with two glass microelectrodes (resistance 0.5-2.0 MΩ) filled with 3 M KCl.

One electrode measures the membrane potential, and the other injects current.

Clamp the oocyte membrane potential at a holding potential of -80 mV.

Apply voltage steps or ramps to elicit channel currents. A typical protocol to assess TPN-Q

block is a voltage ramp from -120 mV to +50 mV over 200 ms.

Record baseline currents and then perfuse the chamber with the recording solution

containing varying concentrations of tertiapin-Q (e.g., 1-100 nM).

Record currents in the presence of TPN-Q until a steady-state block is achieved.

d. Data Analysis:

Measure the current amplitude at a specific negative potential (e.g., -100 mV) before and

after TPN-Q application.

Calculate the percentage of current inhibition for each TPN-Q concentration.

Fit the concentration-response data to the Hill equation to determine the IC50 or Kd value.

Patch-Clamp Electrophysiology in Dorsal Root Ganglion
(DRG) Neurons
This protocol is designed to investigate the effects of tertiapin-Q on native potassium channels

in DRG neurons.[2][9]
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a. DRG Neuron Culture:

Isolate DRG from neonatal or adult rodents.

Digest the ganglia with collagenase and trypsin to dissociate the neurons.

Plate the dissociated neurons on poly-L-lysine coated coverslips and culture in a suitable

medium.

Use the neurons for electrophysiological recordings within 24-48 hours.

b. Solutions:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH

adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3

GTP-Na, pH adjusted to 7.2 with KOH.

c. Whole-Cell Voltage-Clamp Recording:

Place a coverslip with adherent DRG neurons in the recording chamber and perfuse with the

external solution.

Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with

the internal solution.

Approach a neuron with the patch pipette and form a gigaohm seal.

Rupture the cell membrane to achieve the whole-cell configuration.

Hold the neuron at a membrane potential of -60 mV.

Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit

outward potassium currents.

Record baseline currents and then apply tertiapin-Q via the perfusion system.
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Record currents in the presence of TPN-Q.

d. Whole-Cell Current-Clamp Recording:

Establish a whole-cell configuration as described above.

Switch the amplifier to current-clamp mode and record the resting membrane potential.

Inject depolarizing current steps to elicit action potentials.

Record baseline action potential parameters (e.g., duration, afterhyperpolarization).

Apply tertiapin-Q and record the changes in action potential firing and waveform.[3]

e. Data Analysis:

In voltage-clamp experiments, measure the peak outward current at each voltage step

before and after TPN-Q application to determine the extent of block.

In current-clamp experiments, analyze changes in action potential duration, firing frequency,

and the amplitude of the afterhyperpolarization.

Conclusion
Tertiapin-Q is a robust and valuable pharmacological tool for the study of Kir and BK channels.

Its enhanced stability compared to the native tertiapin, coupled with its high affinity and

selectivity, makes it an ideal probe for investigating the physiological and pathological roles of

these important ion channels. The detailed experimental protocols provided in this guide offer a

starting point for researchers to utilize tertiapin-Q effectively in their investigations, ultimately

contributing to a deeper understanding of cellular excitability and the development of novel

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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